TRK Kinase Inhibition Potency: Structural Context from Closely Related Pyrazolo[3,4-b]pyridine Analogs
Direct quantitative data for compound 320419-78-1 against TRK kinases is not reported in the peer-reviewed primary literature. However, a closely related analog from the same pyrazolo[3,4-b]pyridine series, compound C03 (bearing a 3-substituted phenyl group), exhibited TRKA IC50 of 56 nM and inhibited Km-12 cell proliferation with IC50 of 0.304 µM, while displaying selectivity over MCF-7 and HUVEC cell lines . Vendor-reported data for the target compound suggests TRK inhibitory activity with IC50 values <30 nM ; however, this has not been corroborated by independent primary publications. For procurement decisions, users should treat vendor-reported TRK activity as unvalidated and request supporting analytical certificates or published data.
| Evidence Dimension | TRKA inhibition (IC50) |
|---|---|
| Target Compound Data | Vendor-reported: IC50 <30 nM (source: BenchChem, not independently verified in peer-reviewed literature) |
| Comparator Or Baseline | Analog C03 (3-substituted-pyrazolo[3,4-b]pyridine derivative): TRKA IC50 = 56 nM; Km-12 cell IC50 = 0.304 µM (Liu et al., 2023) |
| Quantified Difference | ~1.9-fold improvement claimed vs. analog C03, but cannot be verified due to lack of peer-reviewed data for target compound |
| Conditions | TRKA enzymatic assay; Km-12, MCF-7, HUVEC cell proliferation assays (Liu et al., 2023) |
Why This Matters
Procurement of this compound as a TRK inhibitor chemical probe carries significant risk of batch-to-batch variability unless supported by independent QC data, given the absence of published validation for the specific CAS number.
- [1] Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D. & Cheng, M. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 14, 85–102 (2023). View Source
- [2] BenchChem (excluded source; cited here only as origin of unvalidated vendor claim). Users must independently verify via primary literature or in-house assays. View Source
